N-[4-(cyanomethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
N-[4-(CYANOMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanomethyl group, a methanesulfonyl group, and a benzoxazine ring.
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-13-3-8-17-16(11-13)22(27(2,24)25)12-18(26-17)19(23)21-15-6-4-14(5-7-15)9-10-20/h3-8,11,18H,9,12H2,1-2H3,(H,21,23) |
InChI Key |
KHYHRDICYSCKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(CYANOMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve more scalable and efficient processes, such as solvent-free reactions or the use of continuous flow reactors.
Chemical Reactions Analysis
N-[4-(CYANOMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound may exhibit biological activities, making them potential candidates for drug development . In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with specific properties .
Mechanism of Action
The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The cyanomethyl and methanesulfonyl groups play crucial roles in its reactivity and binding affinity . These functional groups can participate in various interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. The benzoxazine ring may also contribute to the compound’s stability and overall activity.
Comparison with Similar Compounds
N-[4-(CYANOMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as N-[4-(CYANOMETHYL)PHENYL]METHANESULFONAMIDE and N1-[4-(CYANOMETHYL)PHENYL]-4-CHLOROBENZAMIDE These compounds share similar structural features, such as the cyanomethyl group, but differ in other functional groups and overall structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
